3-Amino-2-(4-bromophenyl)propane-1,2-diol
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Overview
Description
3-Amino-2-(4-bromophenyl)propane-1,2-diol is an organic compound with the molecular formula C9H12BrNO2 It is characterized by the presence of an amino group, a bromophenyl group, and two hydroxyl groups on a propane backbone
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of lipid-like delivery molecules (lipidoids) for rna interference (rnai) therapeutics . This suggests that the compound could interact with RNA molecules or associated proteins.
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the structure and function of the compound’s targets.
Biochemical Pathways
Based on its potential role in rna interference (rnai) therapeutics , it could be inferred that the compound may affect pathways related to gene expression and regulation.
Result of Action
If the compound does indeed play a role in rna interference (rnai) therapeutics , it could potentially lead to the silencing of specific genes, thereby influencing cellular function and phenotype.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(4-bromophenyl)propane-1,2-diol typically involves multi-step organic reactions. One common method includes the bromination of a phenylpropane derivative followed by the introduction of amino and hydroxyl groups through subsequent reactions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(4-bromophenyl)propane-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
3-Amino-2-(4-bromophenyl)propane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-(4-chlorophenyl)propane-1,2-diol
- 3-Amino-2-(4-fluorophenyl)propane-1,2-diol
- 3-Amino-2-(4-methylphenyl)propane-1,2-diol
Uniqueness
3-Amino-2-(4-bromophenyl)propane-1,2-diol is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.
Properties
IUPAC Name |
3-amino-2-(4-bromophenyl)propane-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c10-8-3-1-7(2-4-8)9(13,5-11)6-12/h1-4,12-13H,5-6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCFDADAODIEAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)(CO)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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